molecular formula C16H19ClO4 B13841567 Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate

Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate

Cat. No.: B13841567
M. Wt: 310.77 g/mol
InChI Key: ICNZNSULLKVGOO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate is an organic compound with the molecular formula C16H19ClO4 This compound is characterized by its complex structure, which includes a benzoate core substituted with chloro and methoxyprop-1-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The methoxyprop-1-enyl groups are introduced through a subsequent reaction involving the appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxyprop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzoate.

    Substitution: Formation of amine or thiol-substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate involves its interaction with specific molecular targets. The chloro and methoxyprop-1-enyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-bis(prop-2-ynoxy)benzoate: Similar structure but with prop-2-ynoxy groups instead of methoxyprop-1-enyl groups.

    3-Chloro-2-methyl-1-propene: Contains a chloro and methyl group but lacks the benzoate core.

Uniqueness

Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate is unique due to its specific substitution pattern and the presence of both chloro and methoxyprop-1-enyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H19ClO4

Molecular Weight

310.77 g/mol

IUPAC Name

methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate

InChI

InChI=1S/C16H19ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h4-7,10-11H,8-9H2,1-3H3

InChI Key

ICNZNSULLKVGOO-UHFFFAOYSA-N

Canonical SMILES

COCC=CC1=CC(=C(C(=C1)C(=O)OC)Cl)C=CCOC

Origin of Product

United States

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